

Application Note: Stereoselective Target Validation Using 4-[(1R)-1-Amino-2-methoxyethyl]-benzotrile

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Compound of Interest

Compound Name:	4-[(1R)-1-Amino-2-methoxyethyl]-benzotrile
CAS No.:	1269968-25-3
Cat. No.:	B3228856

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Introduction & Scope

In drug discovery, Target Validation often hinges on demonstrating that a specific molecular interaction drives the observed phenotype. Stereochemistry plays a pivotal role in this process; a target's binding pocket is a chiral environment that discriminates between enantiomers.

4-[(1R)-1-Amino-2-methoxyethyl]-benzotrile is a specialized chiral primary amine intermediate. Its structural features—a rigid benzotrile core coupled with a flexible, chiral methoxyethyl-amine side chain—make it an ideal "warhead" or "linker" for probing the stereochemical constraints of binding pockets in enzymes like MAO-B (Monoamine Oxidase B) and certain kinases.

Key Applications

- Stereochemical SAR (Structure-Activity Relationship): Validating the necessity of the (R)-configuration for target engagement.

- **Fragment-Based Drug Discovery (FBDD):** Using the compound as a high-efficiency fragment to probe sub-pockets.
- **Synthesis of Active Probes:** Serving as a precursor for radiolabeled or fluorescently tagged inhibitors.

Technical Specifications & Handling

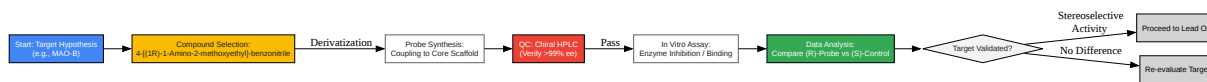
Property	Specification
Chemical Name	4-[(1R)-1-Amino-2-methoxyethyl]-benzotrile
CAS Number	2061996-79-8 (HCl salt)
Molecular Formula	C ₁₀ H ₁₂ N ₂ O
Molecular Weight	176.22 g/mol (Free base)
Chirality	(R)-Enantiomer
Purity Requirement	>98% Chemical Purity; >99% Enantiomeric Excess (ee)
Solubility	Soluble in DMSO, Methanol, Water (as HCl salt)
Storage	-20°C, Desiccated, under Argon/Nitrogen

Handling Precaution: As a primary amine, the compound is sensitive to atmospheric CO₂ (carbamate formation) and oxidation. Always handle in an inert atmosphere for critical synthesis steps.

Workflow: Stereoselective Target Validation

The following workflow describes how to use this compound to validate a biological target (e.g., MAO-B) by proving that biological activity is strictly dependent on the specific spatial arrangement provided by the (R)-isomer.

Logical Framework (Graphviz Diagram)



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Caption: Workflow for validating target stereoselectivity using the chiral amine intermediate.

Experimental Protocols

Protocol A: Quality Control - Chiral Purity Verification

Before using the compound in synthesis or assays, you must verify its enantiomeric purity. Even 1% contamination with the (S)-isomer can skew biological data if the (S)-isomer is hyper-potent.

Methodology:

- Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Benzonitrile absorption).
- Temperature: 25°C.
- Acceptance Criteria: Enantiomeric Excess (ee) \geq 99.0%.

Protocol B: Probe Synthesis (General Coupling)

This compound is typically coupled to a core scaffold (e.g., a heteroaromatic chloride or carboxylic acid) to form the final active inhibitor.

Example Reaction: Nucleophilic Aromatic Substitution (S_NAr) Use this protocol to attach the amine to a fluorinated/chlorinated heteroaromatic core (e.g., for Kinase or MAO-B inhibitor synthesis).

- Reagents:
 - Core Scaffold (1.0 eq)
 - **4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile** (1.1 eq)
 - Base: DIPEA (Diisopropylethylamine) (3.0 eq)
 - Solvent: DMF or DMSO (Anhydrous)
- Procedure:
 - Dissolve the core scaffold in anhydrous DMF (0.1 M concentration).
 - Add DIPEA followed by the chiral amine.
 - Heat to 80-100°C under N₂ for 4-12 hours. Monitor conversion by LC-MS.
 - Critical Step: Upon completion, cool and dilute with water. Extract with EtOAc.[\[1\]](#)
 - Purify via Flash Chromatography.
- Validation: Confirm structure via ¹H-NMR and maintain chirality (re-check via Protocol A if racemization conditions were harsh).

Protocol C: Target Validation Assay (MAO-B Inhibition)

This assay validates if the target (MAO-B) requires the specific (R)-geometry provided by the probe.

Materials:

- Recombinant Human MAO-B Enzyme.
- Substrate: Tyramine or a fluorogenic substrate (e.g., Amplex Red).

- Test Compounds:
 - Compound A: (R)-Inhibitor (Synthesized from **4-[(1R)-1-Amino-2-methoxyethyl]-benzotrile**).
 - Compound B: (S)-Inhibitor (Synthesized from the (S)-enantiomer, used as a negative control).

Step-by-Step:

- Preparation: Dilute enzymes in Reaction Buffer (0.1 M Potassium Phosphate, pH 7.4).
- Incubation: Add 50 μ L of Test Compound (serial dilutions) to 50 μ L of Enzyme solution. Incubate for 15 min at 37°C.
- Reaction Start: Add 50 μ L of Substrate solution.
- Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.
- Data Analysis:
 - Calculate IC₅₀ for both (R) and (S) variants.
 - Validation Criteria: A significant shift in potency (e.g., >10-fold difference) between (R) and (S) confirms that the target binding pocket is stereoselective and that the observed activity is "on-target."

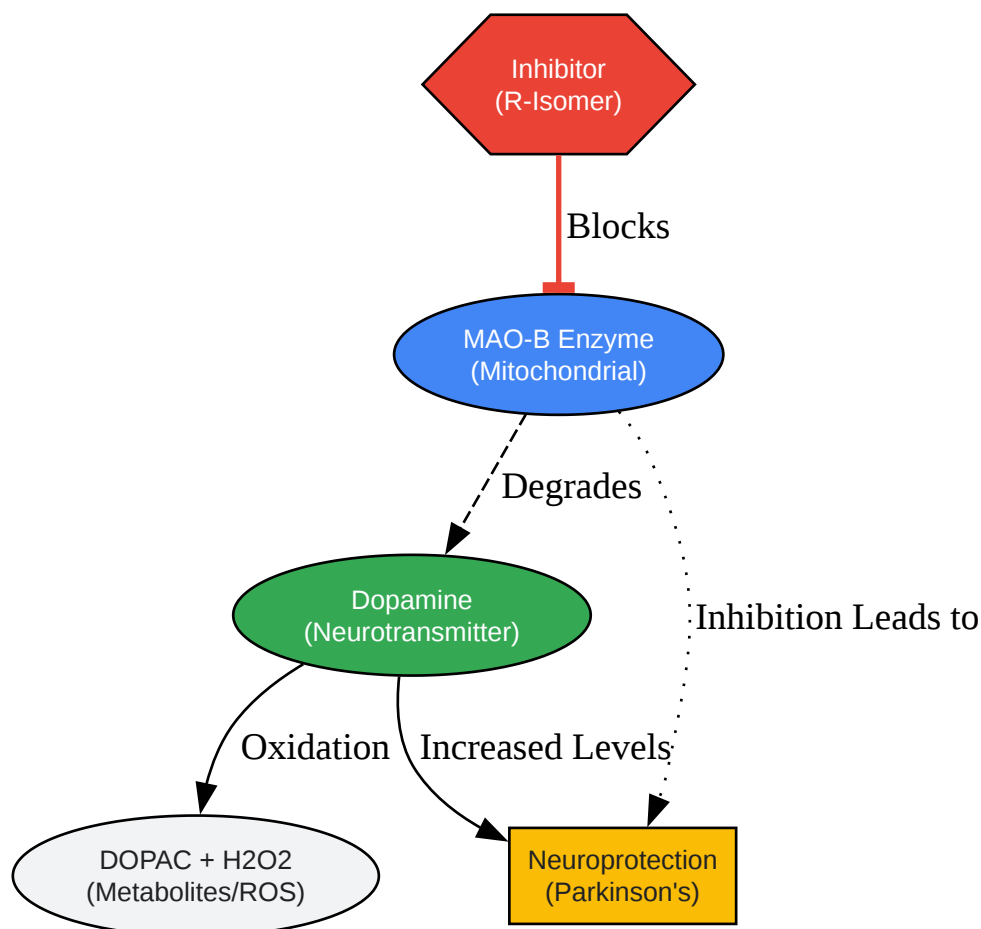
Mechanism of Action & Rationale

The efficacy of **4-[(1R)-1-Amino-2-methoxyethyl]-benzotrile** derived probes lies in the Eudismic Ratio.

- The Benzotrile Group: Acts as a pi-acceptor, often engaging in pi-stacking interactions with aromatic residues (e.g., Tyr, Phe) in the target's active site.
- The Methoxyethyl Side Chain: Provides a specific steric bulk and a potential hydrogen bond acceptor (oxygen).

- The (1R)-Stereocenter: Orients the methoxyethyl group into a specific hydrophobic sub-pocket. In MAO-B, for instance, the "entrance cavity" and "substrate cavity" have strict steric requirements. The (R)-isomer typically fits the "gate" residues (Ile199, Tyr326) correctly, while the (S)-isomer clashes, reducing affinity.

Signaling Pathway Context (MAO-B)



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Caption: Mechanism of MAO-B inhibition by the stereoselective probe, leading to neuroprotective effects.

References

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